6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of difluoromethyl and difluorophenyl groups attached to a pyrimidine ring. It is of significant interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction, often using difluoromethylating agents such as bromodifluoromethane in the presence of a base.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Substitution: The aromatic difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of monofluoromethyl or methyl derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and difluorophenyl groups can enhance the compound’s binding affinity and specificity towards these targets, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(trifluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine
- 6-(difluoromethyl)-N-(2,4-dichlorophenyl)-2-methylpyrimidin-4-amine
- 6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-ethylpyrimidin-4-amine
Uniqueness
The unique combination of difluoromethyl and difluorophenyl groups in 6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound in medicinal chemistry.
Biological Activity
6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H10F4N4
- Molecular Weight : 290.23 g/mol
The presence of difluoromethyl and difluorophenyl groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
Research indicates that compounds with similar structural motifs often act as inhibitors of various kinases and enzymes involved in critical cellular processes. Specifically, the pyrimidine core is known to interact with ATP-binding sites in kinases, which may contribute to its biological activity.
Antitumor Activity
Several studies have reported that pyrimidine derivatives exhibit significant antitumor activity. For instance, compounds structurally related to this compound have demonstrated inhibition of cell proliferation in various cancer cell lines.
A notable study showed that similar pyrimidine derivatives effectively inhibited cell growth in colorectal cancer models, suggesting a potential role in cancer therapy. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .
Anti-inflammatory Properties
The compound's structural features may also confer anti-inflammatory properties. Pyrimidine derivatives have been implicated in the inhibition of pro-inflammatory cytokines such as TNFα and IL-6. This suggests that this compound could be beneficial in treating inflammatory diseases .
Case Study 1: Colorectal Cancer Inhibition
A recent study evaluated a series of pyrimidine derivatives including this compound for their effects on HT-29 colorectal cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapy agents like Regorafenib .
Case Study 2: Inhibition of Cytokine Production
In another investigation focusing on anti-inflammatory effects, compounds similar to this compound were shown to reduce the production of pro-inflammatory cytokines in vitro. This supports the hypothesis that this class of compounds could serve as therapeutic agents for autoimmune conditions .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4N3/c1-6-17-10(12(15)16)5-11(18-6)19-9-3-2-7(13)4-8(9)14/h2-5,12H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHWAZQEGMMHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=C(C=C(C=C2)F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.